7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Overview
Description
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the molecular formula C7H12BrN·HCl. It is known for its unique bicyclic structure, which includes a bromine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The hydrochloride salt is then formed by treating the brominated compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include oxides or other oxidized forms of the compound.
Reduction: Products include the de-brominated form of the compound.
Scientific Research Applications
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in understanding neuronal pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various biological pathways, making it a valuable compound for studying biochemical processes .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride: Lacks the bromine atom, resulting in different reactivity and applications.
rac-(1R,6R,7S)-7-Bromo-3-azabicyclo[4.1.0]heptane hydrochloride: A stereoisomer with different spatial arrangement of atoms, leading to distinct properties.
Uniqueness
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific substitution pattern and bicyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c1-7-2-3-9-4-5(7)6(7)8;/h5-6,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWYPTNMRPJBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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